molecular formula C11H9FN6O B11489658 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole

5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole

Cat. No.: B11489658
M. Wt: 260.23 g/mol
InChI Key: SETWBWXZNZOCNP-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound features a fluorophenyl group, an oxadiazole ring, and a tetrazole ring, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the tetrazole ring can yield an amine derivative.

    Substitution: Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group can enhance binding affinity and specificity in biological assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The tetrazole ring is known to mimic carboxylic acids, making it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor antagonists.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the tetrazole ring can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole: Lacks the fluorine atom, which may result in different binding affinities and reactivity.

    5-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

    5-(3-methylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole: Has a methyl group instead of fluorine, affecting its hydrophobicity and reactivity.

Uniqueness

The presence of the fluorophenyl group in 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole imparts unique properties such as increased lipophilicity, enhanced binding affinity, and altered reactivity compared to its analogs. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9FN6O

Molecular Weight

260.23 g/mol

IUPAC Name

2-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H9FN6O/c1-7-13-14-10(19-7)6-18-16-11(15-17-18)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3

InChI Key

SETWBWXZNZOCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2N=C(N=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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